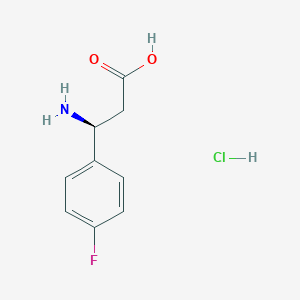

(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid hcl

Description

The exact mass of the compound this compound is 219.0462344 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDDUVABUITTBX-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930769-57-6 | |

| Record name | Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930769-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Preparative Routes for 3s 3 Amino 3 4 Fluorophenyl Propanoic Acid

Asymmetric Synthesis Strategies

Asymmetric synthesis is paramount for obtaining the desired (S)-enantiomer of 3-Amino-3-(4-fluorophenyl)propanoic acid. These strategies create the chiral center selectively, avoiding the need for resolving a racemic mixture, or efficiently separating the enantiomers from a racemic precursor.

Enantioselective Catalysis Approaches

Catalytic methods offer an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Chiral catalyst systems, particularly those involving transition metals like Ruthenium complexed with chiral ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are powerful tools in asymmetric synthesis. BINAP-Ruthenium (II) dicarboxylate complexes are noted for their effectiveness in the asymmetric hydrogenation of various substrates, including α,β-unsaturated carboxylic acids and enamides. orgsyn.org The mechanism involves the delivery of hydrogen to a specific face of the substrate double bond, which is directed by the chiral environment created by the BINAP ligand. This approach allows for the direct formation of the chiral center at the β-position with high enantioselectivity. While specific examples detailing the synthesis of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid via this exact system are not extensively documented in the provided sources, the established efficacy of BINAP-Ru catalysts for analogous transformations underscores its potential as a viable synthetic route. orgsyn.org

Catalytic asymmetric hydrogenation is a cornerstone of enantioselective synthesis. This method is particularly effective for the synthesis of β-amino acids from prochiral β-enamino esters or amides. The process involves the hydrogenation of a carbon-carbon double bond in the presence of a chiral transition metal catalyst.

Rhodium (Rh) complexes featuring chiral ligands, such as those from the Josiphos family, have been successfully used for the direct asymmetric hydrogenation of unprotected β-enamino esters. nih.gov This method is highly efficient, providing β-amino esters in high yields and excellent enantiomeric excess (ee), often in the range of 93-97% ee. nih.gov Another successful approach involves the hydrogenation of a β-enamine ester using a rhodium catalyst paired with chiral ferrocenyl ligands. researchgate.net This strategy was applied to synthesize a structurally related β-amino acid, achieving an enantiomeric excess of 93%. The resulting amino ester can be isolated via crystallization with a chiral acid, such as (S)-camphorsulfonic acid, to further upgrade the enantiomeric purity to over 99%. researchgate.net

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

| Rh-Josiphos | Unprotected β-enamino esters | β-amino esters | 93-97% |

| [Rh(COD)Cl]₂ with ferrocenyl ligands | β-enamine ester | β-amino ester | 93% (upgradable to >99%) |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary involves temporarily attaching a chiral molecule to an achiral substrate. wikipedia.org This auxiliary then directs a subsequent diastereoselective reaction before being cleaved, yielding an enantiomerically enriched product.

Evans Oxazolidinones: Popularized by David A. Evans, chiral oxazolidinones are widely used auxiliaries. wikipedia.org They can be acylated with a propionyl group, and the resulting imide can be subjected to diastereoselective reactions. Steric hindrance from the substituents on the oxazolidinone ring directs the approach of reagents, allowing for controlled formation of stereocenters. wikipedia.org For the synthesis of β-amino acids, this can involve reactions like stereoselective alkylations.

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine and its analogue, pseudoephenamine, serve as practical and effective chiral auxiliaries. nih.govharvard.edu They can be converted into amides, and the subsequent alkylation of the α-carbon proceeds with high diastereoselectivity. harvard.edu Research has shown that pseudoephenamine can offer equal or superior diastereoselectivities compared to pseudoephedrine, particularly in reactions forming quaternary stereocenters. nih.gov After the key stereocenter-forming step, the auxiliary can be removed under hydrolytic conditions to release the enantiomerically enriched carboxylic acid. harvard.edu

Enzymatic Synthesis Approaches

Enzymes are highly selective catalysts that can be used for a variety of asymmetric transformations under mild conditions. Lipases, in particular, are frequently employed in organic synthesis for their ability to catalyze stereoselective reactions.

One prominent method involves the lipase-catalyzed hydrolysis of a racemic β-amino carboxylic ester. nih.gov For instance, lipase PSIM from Burkholderia cepacia has been used to effectively hydrolyze racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride. nih.gov The enzyme selectively hydrolyzes the ester of the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-ester largely unreacted. This process, known as kinetic resolution, allows for the separation of the two enantiomers. In a preparative-scale resolution, this method yielded the desired (S)-amino acid with an excellent enantiomeric excess of ≥99% and a chemical yield greater than 48%. nih.gov

Chiral Resolution Techniques

Chiral resolution is a method for separating a racemic mixture into its individual enantiomers. While asymmetric synthesis aims to create a single enantiomer, resolution starts with a 50:50 mixture and separates it.

Enzymatic Kinetic Resolution: As described in the enzymatic synthesis section, lipase-catalyzed hydrolysis is a powerful kinetic resolution technique. The synthesis of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate can be achieved via a modified Rodionov reaction, followed by esterification. nih.govmdpi.com This racemic ester is then subjected to enzymatic hydrolysis.

The lipase from Burkholderia cepacia (lipase PSIM) demonstrates high enantioselectivity (E > 200) in this reaction. nih.govnih.gov The process is typically run in an organic solvent like diisopropyl ether at a controlled temperature (e.g., 45 °C), yielding the desired (S)-acid and the unreacted (R)-ester, both with high enantiomeric purity. nih.gov

Research Findings on Lipase-Catalyzed Resolution

| Enzyme | Substrate | Product | Yield of (S)-acid | ee of (S)-acid | ee of (R)-ester |

|---|

Transaminase-Mediated Resolution: Another enzymatic approach involves the use of ω-transaminases (ω-TAs). mdpi.com These enzymes can selectively deaminate one enantiomer of a racemic amino acid, converting it to a keto acid, while leaving the other enantiomer untouched. This allows for the separation of the remaining, unreacted enantiomer in high optical purity. (S)-selective ω-transaminases can be used in the kinetic resolution of racemic β-amino acids in the presence of an amino acceptor like pyruvate. mdpi.com This method provides a pathway to isolate the (R)-enantiomer, and conversely, an (R)-selective transaminase could be used to isolate the (S)-enantiomer.

Chromatographic Enantioseparation Methods

The separation of enantiomers using chromatographic techniques is a cornerstone of chiral chemistry. For compounds like 3-amino-3-(4-fluorophenyl)propanoic acid, high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary method for analytical and preparative separation. The principle of this technique relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation.

Macrocyclic glycopeptide-based CSPs are particularly effective for the enantioseparation of various analytes, including amino acids. These stationary phases can operate in different modes, such as reversed-phase, normal-phase, or polar ionic mode, offering flexibility in method development. The mobile phase composition, including the organic modifier (e.g., methanol or acetonitrile), buffers, and additives, plays a crucial role in achieving optimal separation. For instance, additives like triethylammonium (B8662869) acetate (B1210297) (TEAA) are often used to improve peak shape and resolution.

Another effective technique is counter-current chromatography (CCC), a form of liquid-liquid partition chromatography that avoids the use of solid supports. In CCC, a chiral selector is dissolved in one of the immiscible liquid phases. This method has been successfully used for the preparative separation of acidic compounds, where a chiral selector like hydroxypropyl-β-cyclodextrin (HP-β-CD) is added to the aqueous phase to resolve the enantiomers.

Table 1: Overview of Chromatographic Enantioseparation Parameters

| Technique | Chiral Selector / Stationary Phase | Typical Mobile Phase Components | Separation Principle |

|---|---|---|---|

| Chiral HPLC | Macrocyclic Glycopeptides | Methanol/Acetonitrile (B52724), Aqueous buffers, TEAA | Differential diastereomeric interactions with the CSP |

| Counter-Current Chromatography (CCC) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Two-phase solvent system (e.g., Ethyl acetate/Methanol/Water) | Differential partitioning based on host-guest complexation |

Diastereomeric Salt Formation

A classical and industrially scalable method for resolving racemic acids is through the formation of diastereomeric salts. This process involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.

This difference in solubility allows for their separation by fractional crystallization. The less-soluble diastereomeric salt will preferentially crystallize from a suitable solvent, while the more-soluble salt remains in the mother liquor. After separation, the desired enantiomer of the acid can be recovered from the purified diastereomeric salt by treatment with a strong acid to neutralize the chiral base. The choice of both the resolving agent and the crystallization solvent is critical for the efficiency of the resolution. organic-chemistry.org Common resolving agents for acidic compounds include naturally derived alkaloids like cinchonidine or synthetic chiral amines. organic-chemistry.org The crystal structures of these diastereomeric salts often reveal that specific interactions, such as hydrogen bonding and CH/π interactions, are crucial for the chiral recognition and successful separation. organic-chemistry.org

Table 2: Key Factors in Diastereomeric Salt Resolution

| Step | Description | Critical Parameters |

|---|---|---|

| Salt Formation | Reaction of the racemic acid with a chiral resolving agent. | Choice of resolving agent (e.g., cinchonidine, chiral amines). |

| Crystallization | Preferential precipitation of the less-soluble diastereomeric salt. | Solvent selection, temperature, concentration. |

| Separation | Isolation of the crystalline salt. | Filtration and washing. |

| Liberation | Recovery of the pure enantiomer from the salt. | Acidification to remove the resolving agent. |

Racemic Synthesis and Subsequent Resolution

The synthesis of the racemic form of 3-amino-3-(4-fluorophenyl)propanoic acid is a common starting point, which is then followed by one of the resolution techniques described above.

One-Pot Synthetic Procedures

One-pot syntheses offer an efficient and economical route to β-amino acids by minimizing intermediate purification steps. A well-established method involves the reaction of an aromatic aldehyde, malonic acid, and a source of ammonia. organic-chemistry.org For the synthesis of racemic 3-amino-3-(4-fluorophenyl)propanoic acid, the starting materials would be 4-fluorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate.

In this reaction, the components are typically heated together in a suitable solvent, such as ethanol (B145695). The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which then undergoes a Knoevenagel condensation with malonic acid, followed by decarboxylation and conjugate addition of ammonia. This straightforward procedure provides the target β-amino acid, which precipitates from the reaction mixture and can be isolated by filtration. organic-chemistry.org

Table 3: One-Pot Synthesis of Racemic 3-Amino-3-(aryl)propanoic Acids

| Reactant 1 | Reactant 2 | Ammonia Source | Solvent | Key Conditions |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Malonic Acid | Ammonium Acetate | Ethanol | Heating under reflux |

Multi-Step Synthesis Pathways

Multi-step syntheses allow for greater control over the reaction intermediates. A common strategy for preparing β-amino acids involves the use of Schiff bases (or imines). These intermediates are typically formed by the condensation of an aldehyde with a primary amine.

In a plausible synthetic route, 4-fluorobenzaldehyde is first reacted with an amine, such as ammonia or a protected amine, to form the corresponding Schiff base. This imine then acts as an electrophile in a subsequent carbon-carbon bond-forming reaction. For example, in a Mannich-type reaction, the Schiff base reacts with a suitable nucleophile, such as a silyl enol ether or a malonate ester. Following the addition reaction, hydrolysis of the resulting intermediate yields the desired β-amino acid backbone. The synthesis of Schiff bases derived from substituted benzaldehydes is a well-documented process, often involving heating the aldehyde and amine in a solvent that allows for the removal of water. mdpi.comwikipedia.org

A versatile method for the synthesis of β-amino acids utilizes nitromethane as a key building block. This pathway typically begins with a Henry reaction (also known as a nitroaldol reaction), which is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde. organic-chemistry.org

The synthesis starts with the reaction of 4-fluorobenzaldehyde and nitromethane in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com This reaction forms a β-nitro alcohol, which can be dehydrated to yield a β-nitrostyrene intermediate. The crucial final step is the reduction of the nitro group to a primary amine. This reduction can be achieved using various methods, such as catalytic hydrogenation over catalysts like palladium-on-carbon (Pd/C) or Raney nickel. This sequence provides a reliable multi-step route to the racemic β-amino acid.

Table 4: Nitromethane-Based Synthesis Pathway

| Step | Reaction Type | Key Reagents | Intermediate Formed |

|---|---|---|---|

| 1 | Henry Reaction | 4-Fluorobenzaldehyde, Nitromethane, Base | 1-(4-Fluorophenyl)-2-nitroethanol |

| 2 | Dehydration (Optional) | Acid or Base | 4-Fluoro-β-nitrostyrene |

| 3 | Reduction | H₂, Pd/C or Raney Ni | 3-Amino-3-(4-fluorophenyl)propanoic acid precursor |

Strecker Synthesis Adaptations

The Strecker synthesis, a classic method for producing α-amino acids, can be adapted to synthesize β-amino acids. The asymmetric Strecker reaction is a powerful tool for establishing the desired stereochemistry at the C3 position. One effective approach involves the use of a chiral auxiliary to direct the stereoselective addition of cyanide to an imine derived from 4-fluorobenzaldehyde.

A notable adaptation employs a chiral amine, such as (R)-phenylglycine amide, as the auxiliary. In this diastereoselective approach, the reaction of 4-fluorobenzaldehyde with the chiral amine forms a chiral imine. Subsequent addition of a cyanide source, often generated in situ from reagents like potassium cyanide and an acid, proceeds with high facial selectivity due to steric hindrance imposed by the chiral auxiliary. This leads to the formation of a diastereomerically enriched α-aminonitrile intermediate. The reaction is often accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates, driving the equilibrium towards the desired product and resulting in high diastereomeric excess nih.gov. The diastereomerically pure α-aminonitrile can then be hydrolyzed under acidic conditions, which also cleaves the chiral auxiliary, to yield the target (3S)-3-amino-3-(4-fluorophenyl)propanoic acid.

Catalytic asymmetric versions of the Strecker synthesis have also been developed, utilizing chiral catalysts to induce enantioselectivity. These methods offer the advantage of using only a substoichiometric amount of the chiral entity. For instance, chiral thiourea-based catalysts have been shown to be effective in promoting the enantioselective hydrocyanation of imines nih.gov.

Precursor Utilization and Starting Materials

The selection of appropriate starting materials is crucial for an efficient and stereocontrolled synthesis. Various precursors, including aldehydes, amino acids, malonic acid derivatives, and nitroalkenes, have been utilized in the synthesis of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid.

Aldehyde-Based Precursors (e.g., 4-fluorobenzaldehyde)

4-Fluorobenzaldehyde is a common and readily available starting material for the synthesis of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid. It serves as the electrophilic component in several key synthetic strategies.

One prominent method is a modified Rodionov synthesis, which involves the condensation of 4-fluorobenzaldehyde with malonic acid and ammonium acetate in a suitable solvent like ethanol at reflux. This one-pot reaction directly yields racemic 3-amino-3-(4-fluorophenyl)propanoic acid ysu.am. The racemic product can then be subjected to enzymatic resolution to isolate the desired (S)-enantiomer.

Amino Acid Precursors (e.g., Glycine)

Glycine and its derivatives can serve as versatile precursors for the asymmetric synthesis of β-amino acids. A common strategy involves the use of a chiral glycine Schiff base, which can be alkylated to introduce the desired side chain.

The O'Donnell amino acid synthesis provides a framework for this approach. A Schiff base is formed between a glycine alkyl ester and a ketone, such as benzophenone, to protect the amino group and activate the α-carbon for deprotonation. This glycine Schiff base can then be deprotonated with a strong base and alkylated with a suitable electrophile. For the synthesis of the target compound, a chiral phase-transfer catalyst can be employed to achieve asymmetric alkylation of the glycine Schiff base with 4-fluorobenzyl bromide. Subsequent hydrolysis of the ester and imine protecting groups yields the desired β-amino acid organic-chemistry.orgorganic-chemistry.org. Another variation involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral tridentate ligand, which allows for highly stereocontrolled alkylations nih.gov.

Malonic Acid Derivatives

Malonic acid and its esters are key C2 synthons in the construction of the propanoic acid backbone. As mentioned in the context of aldehyde-based precursors, the condensation of 4-fluorobenzaldehyde with malonic acid in the presence of an ammonia source is a direct route to the racemic β-amino acid ysu.am.

Furthermore, diethyl malonate can be employed in asymmetric Michael additions. For instance, the addition of diethyl malonate to a nitroalkene derived from 4-fluorobenzaldehyde, catalyzed by a chiral catalyst, can produce a chiral adduct that can be further transformed into the target β-amino acid.

Nitroalkene Intermediates

Nitroalkenes are valuable intermediates in organic synthesis due to their susceptibility to nucleophilic attack. The synthesis of β-amino acids can be achieved through the asymmetric Michael addition of a nucleophile to an α,β-unsaturated nitroalkene, followed by reduction of the nitro group.

In the context of synthesizing (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid, (E)-1-fluoro-4-(2-nitrovinyl)benzene can be used as the Michael acceptor. This nitroalkene is readily prepared from 4-fluorobenzaldehyde. The asymmetric conjugate addition of a suitable carbon nucleophile, such as an aldehyde or a malonate derivative, can be catalyzed by a chiral organocatalyst to establish the stereocenter. For example, the Michael addition of aldehydes to nitroethylene has been shown to be an efficient route to γ-nitro aldehydes, which can be further converted to γ-amino acids nih.gov. A similar strategy can be envisioned for β-amino acids. Subsequent reduction of the nitro group in the Michael adduct, for instance by catalytic hydrogenation, affords the amino group, and further functional group manipulations can lead to the final product.

Reaction Conditions and Optimization

The optimization of reaction conditions is paramount to achieving high yields, enantioselectivity, and purity of the final product. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For asymmetric syntheses, the selection of the chiral catalyst or auxiliary is critical. In enzymatic resolutions, factors such as the choice of enzyme, pH, temperature, and organic co-solvent can significantly impact the conversion and enantioselectivity. For instance, in the lipase-catalyzed hydrolysis of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate, lipase from Burkholderia cepacia (lipase PSIM) has been shown to be highly effective. The reaction is typically carried out in a non-polar organic solvent like diisopropyl ether at a slightly elevated temperature (e.g., 45 °C) in the presence of a base to neutralize the formed acid ysu.ammdpi.com. Optimization of these parameters can lead to excellent enantiomeric excess (≥99%) for both the unreacted (R)-ester and the desired (S)-acid ysu.ammdpi.com.

In catalytic asymmetric reactions, the catalyst loading, concentration of reactants, and the nature of any additives can be adjusted to maximize efficiency and selectivity. For example, in organocatalyzed Michael additions, the use of an acidic co-catalyst can sometimes enhance the reaction rate and stereoselectivity nih.gov.

Below is a summary of typical precursors and the synthetic methods they are involved in:

| Precursor | Synthetic Methodology | Key Features |

| 4-Fluorobenzaldehyde | Strecker Synthesis Adaptation | Asymmetric synthesis via chiral auxiliaries or catalysts. |

| Rodionov-type Reaction | One-pot synthesis of the racemic β-amino acid. | |

| Glycine Derivatives | Asymmetric Alkylation | Use of chiral Schiff bases or Ni(II) complexes for stereocontrol. |

| Malonic Acid Derivatives | Condensation Reactions | Direct route to the racemic product with an aldehyde. |

| Asymmetric Michael Addition | Chiral catalyst-mediated addition to nitroalkenes. | |

| Nitroalkene Intermediates | Asymmetric Michael Addition | Organocatalyzed addition of nucleophiles followed by nitro group reduction. |

Solvent Effects on Reaction Mechanisms

The choice of solvent plays a pivotal role in the synthesis of β-amino acids, influencing reaction rates, equilibria, and stereochemical outcomes. In the context of preparing (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid, particularly through enzymatic kinetic resolution, the solvent's properties are critical.

An efficient method for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers, including the target compound, utilizes a lipase-catalyzed hydrolysis of the corresponding racemic β-amino carboxylic ester hydrochloride salts. In a notable study, diisopropyl ether (iPr₂O) was employed as the solvent for the kinetic resolution catalyzed by lipase PSIM from Burkholderia cepacia. This non-polar, aprotic solvent is advantageous as it minimizes the solubility of the amino acid product, thereby facilitating its separation, while maintaining the enzyme's activity. The use of organic solvents in enzymatic reactions can significantly impact enzyme conformation and, consequently, its catalytic efficiency and enantioselectivity.

In broader synthetic strategies for β-amino acids, such as asymmetric Mannich reactions or conjugate additions, solvent polarity can dictate the stereochemical course of the reaction. For instance, in certain organocatalyzed reactions, a switch in solvent can lead to divergent synthetic pathways, yielding different stereoisomers or even different product scaffolds altogether. While specific studies detailing a broad range of solvent effects on the synthesis of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid are not extensively documented in the reviewed literature, the principles of solvent-mediated stereocontrol are fundamental. Non-polar solvents often favor the formation of specific transition states that lead to higher enantioselectivity, whereas polar solvents can solvate charged intermediates differently, potentially altering the reaction's stereochemical outcome.

Table 1: Solvent Influence in a Representative Enzymatic Resolution

| Solvent | Type | Role in Synthesis | Observed Outcome |

| Diisopropyl ether (iPr₂O) | Non-polar, aprotic | Reaction medium for lipase-catalyzed hydrolysis | Facilitates high enantioselectivity (≥99% ee) and good chemical yield (>48%) of the (S)-amino acid. mdpi.com |

Temperature and pH Control

Precise control of temperature and pH is paramount in both chemical and enzymatic syntheses of chiral molecules like (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid. These parameters directly influence reaction rates, catalyst stability and activity, and the stereoselectivity of the transformation.

In the enzymatic resolution of racemic esters leading to the target amino acid, temperature is a critical factor. For the lipase PSIM-catalyzed hydrolysis, the optimal temperature was found to be 45 °C. mdpi.com At this temperature, the enzyme exhibits high activity and stability, leading to efficient conversion and high enantioselectivity. Deviations from the optimal temperature can lead to a decrease in enzyme activity or even denaturation at higher temperatures, resulting in lower yields and selectivities.

The pH of the reaction medium is another crucial variable, especially in enzymatic reactions where the ionization state of amino acid residues in the enzyme's active site is critical for its catalytic function. While specific pH optimization data for the synthesis of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid via lipase PSIM is not detailed in the provided sources, the reaction is conducted in the presence of triethylamine (B128534) (Et₃N). mdpi.com This organic base is added to neutralize the hydrochloric acid salt of the starting ester, thereby adjusting the microenvironmental pH around the enzyme to a more favorable range for catalysis. In general, each enzyme has an optimal pH range for its activity, and significant deviations can lead to a loss of function. For non-enzymatic reactions, pH control can be essential in reactions involving acid or base catalysts or in controlling the protonation state of reactants and intermediates, which can in turn affect reaction pathways and selectivities.

Table 2: Optimized Temperature and Base Additive in Enzymatic Resolution

| Parameter | Optimized Value/Condition | Rationale |

| Temperature | 45 °C | Optimal for lipase PSIM activity and stability. mdpi.com |

| pH Control | Addition of Et₃N | Neutralizes the HCl salt of the substrate, creating a more favorable pH environment for the enzyme. mdpi.com |

Catalyst Selection and Activity

The choice of catalyst is central to achieving high enantioselectivity in the synthesis of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid. Both biocatalysts and chemical catalysts have been employed for the asymmetric synthesis of β-amino acids.

An effective and highly enantioselective method for producing the target compound is through the enzymatic kinetic resolution of its racemic ester precursor. Lipase PSIM from Burkholderia cepacia has been shown to be a highly effective catalyst for this transformation, yielding the (S)-amino acid with excellent enantiomeric excess (≥99% ee) and good chemical yields (>48%). mdpi.com Lipases are attractive catalysts due to their stability, commercial availability, and ability to function under mild reaction conditions. The activity of the lipase is a key factor, and in the reported preparative-scale resolution, 30 mg of lipase PSIM per mL of solvent was used to achieve the desired outcome. mdpi.com

In the broader context of β-amino acid synthesis, various other catalytic systems are employed. Asymmetric Mannich reactions, a powerful tool for constructing β-amino carbonyl compounds, can be catalyzed by organocatalysts such as proline and its derivatives. These reactions often proceed with high diastereo- and enantioselectivities. Furthermore, metal-based catalysts, particularly those based on copper, have been utilized in enantioselective conjugate additions and hydroamination reactions to produce chiral β-amino acid derivatives. For instance, copper-catalyzed reductive Mannich-type reactions of α,β-unsaturated carboxylic acids provide direct access to enantioenriched β-amino acids. nih.gov The selection of the appropriate catalyst and chiral ligand is crucial for controlling the stereochemical outcome of these reactions.

Table 3: Catalyst Performance in a Representative Synthesis

| Catalyst | Type | Key Performance Metrics |

| Lipase PSIM (Burkholderia cepasia) | Biocatalyst (Enzyme) | Enantiomeric Excess (ee): ≥99% for (S)-amino acid, Chemical Yield: >48%. mdpi.com |

Regioselectivity and Diastereoselectivity Control

Achieving the desired regiochemistry and diastereochemistry is a fundamental challenge in the synthesis of complex molecules like (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid.

Regioselectivity becomes a critical consideration when the synthesis involves reactions with unsymmetrical substrates where reaction can occur at multiple sites. For instance, in the functionalization of a pre-existing β-alanine backbone, directing a reaction to the β-position is essential. Palladium-catalyzed auxiliary-directed regioselective C(sp³)–H arylation of β-alanine has been developed as a method to introduce aryl groups specifically at the β-position. acs.org Another strategy involves the ligand-controlled reversal of regioselectivity in copper-catalyzed hydrocupration of α,β-unsaturated carbonyl compounds, enabling the formation of a carbon-copper bond at the β-position, which can then be further functionalized. nih.gov

Diastereoselectivity is paramount when creating a new stereocenter in a molecule that already contains one or more chiral centers. In the synthesis of β-amino acids, diastereoselective reactions are often employed to control the relative configuration of the α- and β-carbons. One common approach is the diastereoselective reduction of a chiral β-keto ester. For example, the reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester using different reducing agents can lead to either the syn or anti diastereomer with high selectivity. The use of chelation-controlled reducing agents like LiAlH(O-t-Bu)₃ can favor one diastereomer, while non-chelating, sterically-driven reductions with reagents like NB-Enantride can favor the other. nih.gov While this example does not directly produce the target molecule, the principles of using chiral auxiliaries and selecting appropriate reagents to control the facial selectivity of a reaction are broadly applicable to the diastereoselective synthesis of substituted β-amino acids.

In the context of the enzymatic resolution of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid, the diastereoselectivity is inherently controlled by the enzyme's high specificity for one enantiomer of the racemic substrate, leading to the desired (S)-configuration of the final product.

Chemical Reactivity and Derivatization of 3s 3 Amino 3 4 Fluorophenyl Propanoic Acid

Functional Group Transformations

The chemical utility of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid is largely defined by the reactions of its carboxylic acid and amino functional groups. These sites allow for derivatization, enabling the molecule to be integrated into more complex structures and modifying its physicochemical properties.

The carboxylic acid group is a key site for transformations, allowing for the formation of esters and amides, including peptide bonds.

The carboxylic acid moiety of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid can be converted to an ester. Esterification is often employed to protect the carboxylic acid during reactions involving the amino group or to modify the compound's solubility and pharmacokinetic properties. nih.gov

Common methods for the esterification of amino acids involve reaction with an alcohol in the presence of an acid catalyst. For related 3-amino-3-phenylpropanoic acid derivatives, one-pot synthesis techniques have been developed where the amino acid is formed and subsequently esterified in the same reaction vessel using reagents like thionyl chloride or sulfuric acid with various alcohols (methanol, ethanol (B145695), etc.). google.com Microwave-assisted esterification of unprotected amino acids has also been shown to be an efficient method, using acid catalysts such as methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH) in a solventless, one-pot protocol. mdpi.com

Table 1: Representative Conditions for Esterification of Amino Acids

| Method | Reagents/Catalysts | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Alcohol (e.g., EtOH), Thionyl Chloride | Alcohol | Reflux | google.com |

| Microwave-Assisted | Alcohol, MsOH or p-TsOH | Solvent-free | Microwave Irradiation | mdpi.com |

| Allyl Ester Formation | Allyl Alcohol, Acid Catalyst | Toluene | Reflux | wiley-vch.de |

The formation of an amide bond is one of the most significant reactions for this compound, as it is the basis for its use in peptide synthesis. chemimpex.comnbinno.com The process, known as peptide coupling, involves the activation of the carboxylic acid group, which then reacts with the amino group of another amino acid to form a peptide bond. nih.govbachem.com

For β-amino acids like (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid, standard peptide coupling reagents are utilized. These reagents convert the carboxylic acid into a more reactive intermediate, facilitating the nucleophilic attack by the amine. nih.gov Furthermore, methods for the direct amidation of unprotected amino acids have been developed, which bypass the need for protecting groups. These reactions can be mediated by Lewis acids or borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate, which activate the carboxylic acid for reaction with a primary or secondary amine. nih.govrsc.org

Table 2: Common Reagents for Amidation and Peptide Coupling

| Reagent Class | Examples | Function | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Activate carboxylic acid | bachem.com |

| Phosphonium Salts | PyBOP, HBTU, HATU | Activate carboxylic acid | bachem.com |

| Borate Esters | B(OCH₂CF₃)₃ | Mediate direct amidation | rsc.org |

The amino group of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid is a primary nucleophile and a site for extensive derivatization, including protection, acylation, and sulfonylation.

In multi-step syntheses, particularly peptide synthesis, the amino group must be temporarily blocked or "protected" to prevent unwanted side reactions, such as self-polymerization. peptide.com The two most common protecting groups used for this purpose are the fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups. chemimpex.compeptide.comchemimpex.com

Fmoc Protection : The Fmoc group is introduced by reacting the amino acid with a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. nbinno.com This group is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This orthogonality makes it ideal for solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov

Boc Protection : The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The Boc group is stable under basic and nucleophilic conditions but is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk This allows for an alternative orthogonal protection strategy to Fmoc. chemimpex.comorganic-chemistry.org

Table 3: Comparison of Common Amino Protecting Groups

| Protecting Group | Reagent for Introduction | Deprotection Conditions | Key Feature |

|---|---|---|---|

| Fmoc | Fmoc-OSu, Fmoc-Cl | Mild base (e.g., Piperidine) | Base-labile |

| Boc | Boc₂O | Strong acid (e.g., TFA, HCl) | Acid-labile |

Beyond protection, the amino group can be acylated or sulfonylated to form stable amide or sulfonamide linkages, respectively. These transformations are used to synthesize a wide range of derivatives with potential biological activity.

Acylation : This reaction involves treating the amino acid with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. For instance, N-benzoylation of similar amino acids has been achieved using benzoyl chloride and aqueous sodium hydroxide, yielding the corresponding benzamido derivative. wiley-vch.de This reaction creates a stable amide bond.

Sulfonylation : The amino group readily reacts with sulfonyl chlorides (e.g., tosyl chloride, dansyl chloride) in the presence of a base to form sulfonamides. sigmaaldrich.com This reaction is a cornerstone in the synthesis of sulfa drugs and other bioactive molecules. nih.gov The resulting sulfonamide linkage is generally very stable. The synthesis of bioactive sulfonamides derived from amino acids is an area of significant research interest. nih.gov

Amino Group Transformations

Amine Oxidation Pathways

The primary amine group in (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid is susceptible to oxidation by various reagents. The specific products formed depend on the oxidizing agent and reaction conditions. Generally, the oxidation of primary amines can lead to a range of products, including imines, nitriles, hydroxylamines, nitroso compounds, or nitro compounds. britannica.com

Mild oxidation, for instance using reagents like manganese dioxide (MnO₂), can convert primary amines to imines. britannica.com More vigorous oxidation can yield other functionalities. For example, hydrogen peroxide (H₂O₂) or peroxy acids typically add an oxygen atom to the nitrogen, which can be a step in the pathway to nitroso (R-NO) or nitro (R-NO₂) compounds. britannica.com The conversion of primary amines to nitriles often involves oxidative dehydrogenation, which can be achieved through various catalytic systems, including transition-metal catalysis or photoactivation. researchgate.net

Table 1: Potential Amine Oxidation Products and Reagents

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| Manganese Dioxide (MnO₂) | Imine | Mild Oxidation |

| Hydrogen Peroxide (H₂O₂) / Peroxy Acids | Hydroxylamine, Nitroso Compound, Nitro Compound | N-Oxygenation / Further Oxidation |

| Sodium Hypochlorite (NaOCl) | Nitrile | Oxidative Dehydrogenation |

| Transition Metal Catalysts (e.g., Ru, Ni) | Nitrile, Imine | Catalytic Oxidation |

Aromatic Ring Modifications

The 4-fluorophenyl group is a key site for derivatization through aromatic substitution reactions. The outcome of these reactions is governed by the electronic properties of the substituents already on the ring: the fluorine atom and the -(CH(NH₃⁺)CH₂COOH) side chain (in the hydrochloride salt form).

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The rate and regioselectivity (the position of substitution) are dictated by the existing substituents. lumenlearning.com

Alkyl Side Chain: The -(CH(NH₃⁺)CH₂COOH) group attached to the ring is more complex. In the free amino acid form, the alkylamino group would be activating and ortho-, para-directing. However, in the hydrochloride salt form, the protonated amine (-NH₃⁺) is strongly electron-withdrawing and acts as a meta-director. libretexts.org

Nitration is a classic example of an EAS reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). wikipedia.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.org

For (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid HCl, the nitronium ion would attack the aromatic ring. Based on the directing effects discussed above, the nitro group is expected to substitute at the positions ortho to the fluorine atom and meta to the side chain.

Table 2: Predicted Regioselectivity in the Nitration of this compound

| Substituent on Ring | Electronic Effect | Directing Influence | Predicted Product(s) |

| -F (Fluorine) | Deactivating, Resonance Donor | Ortho, Para | (3S)-3-Amino-3-(3-nitro-4-fluorophenyl)propanoic acid |

| -CH(NH₃⁺)CH₂COOH | Strongly Deactivating, Inductive Withdrawer | Meta | (3S)-3-Amino-3-(3-nitro-4-fluorophenyl)propanoic acid |

The primary product would be (3S)-3-Amino-3-(3-nitro-4-fluorophenyl)propanoic acid, with substitution occurring at the C3 position (or equivalently, the C5 position).

Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is the opposite of EAS, as it requires an electron-poor aromatic ring. youtube.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group. youtube.com

The fluorine atom on (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid can act as a leaving group. While fluorine is not a good leaving group in SN1 or SN2 reactions, it is effective in SNAr because the C-F bond is strong, and its high electronegativity polarizes the carbon atom, making it more susceptible to nucleophilic attack. researchgate.net

For the parent compound, SNAr is unlikely under standard conditions. However, for derivatives that incorporate strong electron-withdrawing groups, this pathway becomes viable. For example, if the compound were nitrated to introduce a nitro group at the C3 position (ortho to the fluorine), the resulting molecule would be highly activated for SNAr at the C4 position, allowing for the displacement of the fluoride (B91410) ion by a nucleophile.

Interconversion between Acid and Hydrochloride Salt Forms

(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid is an amino acid and exists as a zwitterion at its isoelectric point. The hydrochloride salt form features a protonated amine (-NH₃⁺) and a neutral carboxylic acid (-COOH). The interconversion between the salt and the free amino acid ("free base") is a straightforward acid-base reaction.

To convert the hydrochloride salt to the free amino acid, a base is added to neutralize the excess hydrochloric acid and deprotonate the ammonium (B1175870) group. researchgate.net Common methods include:

Aqueous Base: Treatment with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is neutralized. researchgate.net The free amino acid may then be isolated by extraction or crystallization. researchgate.net

Tertiary Amines: In an organic solvent, a tertiary amine such as triethylamine (B128534) (TEA) can be used. sciencemadness.org It acts as a base, and the resulting triethylammonium (B8662869) chloride byproduct can often be removed by filtration. sciencemadness.org

Ion-Exchange Resins: Passing a solution of the salt through a basic ion-exchange resin will remove the chloride and proton, eluting the free amino acid. researchgate.net

Conversely, the free amino acid can be converted back to the hydrochloride salt by treatment with hydrochloric acid (e.g., HCl in an organic solvent like ethyl acetate (B1210297) or dioxane). core.ac.uk

Reaction Mechanism Elucidation

Elucidating the mechanisms of reactions involving (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid requires a combination of experimental and computational techniques. The specific approach depends on the reaction being studied.

For Aromatic Substitution: The mechanisms of EAS and SNAr are generally well-understood. For a specific substrate, elucidation would involve confirming the predicted regiochemistry through structural analysis (e.g., NMR, X-ray crystallography) of the products. Kinetic studies can determine the reaction rate and how it is affected by substituent changes, providing insight into the stability of reaction intermediates like the arenium ion in EAS or the Meisenheimer complex in SNAr. youtube.com

For Reactions at Chiral Centers: For reactions involving the amine or carboxyl group that might affect the stereocenter at C3, mechanistic studies are crucial to understand stereochemical outcomes (retention, inversion, or racemization). Techniques could include:

Stereochemical Analysis: Comparing the optical rotation or chiral chromatography of starting materials and products.

Isotopic Labeling: Using isotopes (e.g., ²H, ¹³C, ¹⁵N) to trace the path of atoms through the reaction sequence.

Computational Modeling: Quantum mechanical calculations can model reaction pathways, transition states, and intermediate structures, providing theoretical support for a proposed mechanism.

Biochemical Reactions: If the compound is used as an enzyme inhibitor or substrate, mechanistic studies might involve stopped-flow kinetics to observe rapid reaction phases, mass spectrometry to identify enzyme-substrate covalent adducts, and protein crystallography to visualize binding in the active site.

Stereochemical Bottlenecks in Synthetic Routes

The synthesis of enantiomerically pure β-amino acids like (3S)-3-amino-3-(4-fluorophenyl)propanoic acid presents significant challenges, primarily centered on the creation and maintenance of the stereocenter at the β-carbon (C3). Controlling the stereochemistry during carbon-carbon and carbon-nitrogen bond formation is a critical bottleneck.

Several synthetic strategies are employed to access chiral β-amino acids, each with its own set of stereochemical hurdles:

Asymmetric Mannich Reaction: This is a powerful tool for constructing chiral β-amino aldehydes, which are precursors to β-amino acids. The reaction involves an aldehyde, an amine, and a ketone or other enolizable carbonyl compound. The stereochemical outcome is dependent on the chiral catalyst used, which can include proline and its derivatives. Achieving high diastereoselectivity and enantioselectivity can be challenging and often requires careful optimization of reaction conditions, including the catalyst, solvent, and temperature.

Resolution of Racemates: A common industrial approach involves the synthesis of a racemic mixture of the β-amino acid followed by resolution. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent. The primary bottleneck here is the efficiency of the resolution process, as it can be laborious and results in a theoretical maximum yield of only 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.

Catalytic Asymmetric Hydrogenation: The hydrogenation of β-aminoacrylates or other unsaturated precursors using a chiral transition metal catalyst is another effective method. The key challenge is the design of a highly effective chiral ligand for the metal catalyst that can induce high enantioselectivity for a specific substrate.

A summary of common synthetic strategies and their associated stereochemical challenges is presented in the table below.

| Synthetic Strategy | Description | Key Stereochemical Challenge |

| Asymmetric Mannich Reaction | A three-component reaction to form a carbon-carbon and carbon-nitrogen bond, creating the β-amino carbonyl skeleton. | Achieving high diastereo- and enantioselectivity, which is highly dependent on the catalyst and reaction conditions. |

| Resolution of Racemates | Separation of a racemic mixture of the β-amino acid into its constituent enantiomers. | Inefficient, with a maximum theoretical yield of 50% for the desired enantiomer without a recycling process. |

| Chiral Pool Synthesis | Utilization of a naturally occurring chiral molecule as a starting material. | Often requires lengthy, multi-step syntheses with potential for racemization at intermediate stages. |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral unsaturated precursor using a chiral catalyst. | Development of a highly selective catalyst and ligand system for the specific substrate. |

Influence of Electronic Effects of Substituents

The fluorine atom at the para-position of the phenyl ring in (3S)-3-amino-3-(4-fluorophenyl)propanoic acid exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.

Inductive Effect: Fluorine is the most electronegative element, and it therefore exhibits a strong electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and the benzylic carbon. This has several consequences:

Increased Acidity of the Carboxylic Acid: The electron-withdrawing nature of the fluorophenyl group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the propanoic acid moiety compared to its non-fluorinated analog.

Decreased Basicity of the Amino Group: The inductive effect also reduces the electron density on the nitrogen atom of the amino group, making it less basic.

Effect on Benzylic Position: The strong -I effect can influence the reactivity of the benzylic C-H bond. For instance, it can affect the rate of reactions that involve the formation of a positive or negative charge at the benzylic position.

Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the resonance effect (+R). This effect is most pronounced at the ortho and para positions. In the case of a para-substituent, this electron donation can partially counteract the inductive effect.

Electrophilic Aromatic Substitution: The interplay between the deactivating inductive effect and the activating (ortho, para-directing) resonance effect is a hallmark of halobenzenes. While the strong inductive effect generally deactivates the ring towards electrophilic substitution compared to benzene, the resonance effect directs incoming electrophiles to the ortho and para positions. In the case of fluorobenzene, the para-directing influence is particularly strong.

Stabilization of Intermediates: The ability of fluorine to donate electron density via resonance can be crucial in stabilizing reaction intermediates. For example, it can stabilize a carbocation at the benzylic position, which could influence the rates of certain nucleophilic substitution or elimination reactions.

The table below summarizes the electronic effects of the para-fluoro substituent on the different functional groups of the molecule.

| Functional Group / Position | Influence of para-Fluoro Substituent | Predominant Effect | Consequence on Reactivity |

| Carboxylic Acid | Electron-withdrawing | Inductive (-I) | Increased acidity |

| Amino Group | Electron-withdrawing | Inductive (-I) | Decreased basicity |

| Phenyl Ring | Deactivating, ortho, para-directing | Inductive (-I) and Resonance (+R) | Reduced reactivity towards electrophilic substitution, but directs incoming electrophiles to ortho/para positions. |

| Benzylic C-H Bond | Can influence stability of intermediates | Inductive (-I) and Resonance (+R) | Can affect rates of reactions involving the benzylic position, such as oxidation or deprotonation. |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in elucidating the molecular structure of (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid hcl, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorophenyl ring typically appear as multiplets in the downfield region (around 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. The methine proton (CH) adjacent to the amino group and the aromatic ring would likely resonate as a multiplet further upfield. The diastereotopic methylene (B1212753) protons (CH₂) of the propanoic acid backbone are expected to show complex splitting patterns, appearing as distinct multiplets. The acidic proton of the carboxylic acid and the protons of the ammonium (B1175870) group are broad and their chemical shifts are concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the most downfield region of the spectrum (around 170-180 ppm). The aromatic carbons of the 4-fluorophenyl ring will show multiple signals, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JC-F). The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituent. The methine carbon (CH) and the methylene carbon (CH₂) of the propanoic acid chain will appear at distinct upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Aromatic CH | 7.0 - 7.5 | 115 - 135 | Multiplet |

| C-F | - | 160 - 165 (d, ¹JC-F) | - |

| CH-NH₃⁺ | ~4.5 | ~50 | Multiplet |

| CH₂-COOH | ~3.0 | ~40 | Multiplet |

| COOH | Broad | ~175 | Singlet |

| NH₃⁺ | Broad | - | Singlet |

Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching vibrations of the ammonium group. The C=O stretching of the carboxylic acid typically appears as a strong band around 1700-1730 cm⁻¹. The C-F stretching vibration of the fluorophenyl group is expected in the 1100-1300 cm⁻¹ region. Bending vibrations for the N-H of the ammonium group are also anticipated around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the C=C stretching modes, are expected to give strong signals in the Raman spectrum. The symmetric stretching of the carboxylate group, if present in a zwitterionic form, would also be Raman active.

Table 2: Expected IR and Raman Vibrational Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H stretch (Ammonium) | 3000-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Moderate |

| C=O stretch (Carboxylic Acid) | 1700-1730 | Moderate |

| N-H bend (Ammonium) | 1500-1600 | Weak |

| C=C stretch (Aromatic) | 1450-1600 | Strong |

| C-F stretch | 1100-1300 | Moderate |

Mass Spectrometry (MS, LCMS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 184.0768. Common fragmentation pathways for similar amino acids often involve the loss of small neutral molecules. A key fragmentation would be the loss of the carboxylic acid group (as H₂O and CO), leading to a significant fragment ion. Another common fragmentation is the loss of the amino group. The presence of the fluorophenyl group would also lead to characteristic fragments, such as the fluorotropylium ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it suitable for the analysis of this non-volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) would typically require derivatization of the amino and carboxylic acid groups to increase the volatility of the compound before analysis.

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the chemical purity of pharmaceutical compounds. A reversed-phase HPLC method would typically be developed for this purpose.

A suitable HPLC method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would be a critical parameter to optimize for achieving good peak shape and resolution from any potential impurities. Detection is typically performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.

Chiral HPLC for Enantiomeric Purity

As this compound is a single enantiomer, it is crucial to have a method to determine its enantiomeric purity and to quantify the unwanted (R)-enantiomer. Chiral HPLC is the most common and reliable technique for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs are often effective. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution. The choice of the specific CSP and mobile phase composition requires careful method development to achieve baseline separation of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Note: This is an example method and would require optimization and validation for the specific compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique widely used for monitoring the progress of chemical reactions, assessing compound purity, and identifying components in a mixture. crsubscription.comrsc.org In the synthesis of this compound, TLC is an indispensable tool for qualitatively tracking the conversion of starting materials to the final product.

The separation on a TLC plate is based on the differential partitioning of compounds between a stationary phase and a mobile phase. ifsc.edu.br For amino acids and their derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity. crsubscription.com The choice of the mobile phase, or eluent, is critical for achieving effective separation. A frequently employed solvent system for the chromatography of amino acids on silica plates is a mixture of n-butanol, glacial acetic acid, and water. researchgate.netcheops-tsar.deamrita.edu The ratio of these components can be adjusted to optimize the separation of the specific reactants, intermediates, and the final product based on their relative polarities.

During a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material and a reference standard of the product. The plate is then placed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the compounds travel at different rates, resulting in distinct spots. amrita.edu

Visualization of the separated, colorless amino acid spots is typically achieved by spraying the dried plate with a ninhydrin (B49086) solution and then heating it. ifsc.edu.brcheops-tsar.de Ninhydrin reacts with the primary amine group of the amino acid to produce a characteristic purple or violet color, known as Ruhemann's purple. cheops-tsar.de The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance and intensification of the product spot. The relative position of a spot is quantified by its retardation factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Comparing the Rƒ value of the product spot to that of a known standard helps to confirm its identity.

| Parameter | Description | Common Application Details |

|---|---|---|

| Stationary Phase | The solid adsorbent coated on the plate. | Silica Gel G |

| Mobile Phase (Eluent) | The solvent system that moves up the stationary phase. | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 or 12:3:5 v/v/v) researchgate.netamrita.edu |

| Application | Applying the sample to the plate. | Micro-capillary spotting of reactant and product solutions. |

| Development | Separation of components as the mobile phase ascends the plate. | Ascending development in a closed chamber saturated with eluent vapor. amrita.edu |

| Visualization | Method to detect the separated, often colorless, spots. | Spraying with 0.3% ninhydrin in n-butanol with acetic acid, followed by heating at ~105°C. cheops-tsar.de |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, including the absolute stereochemistry of a chiral molecule. This technique is crucial for unequivocally confirming the (3S) configuration of the stereocenter in this compound.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise spatial coordinates of each atom in the crystal lattice can be determined, revealing detailed information about bond lengths, bond angles, and torsional angles.

To determine the absolute configuration of a chiral molecule, especially one containing only lighter atoms (like C, H, N, O, F), anomalous dispersion effects are utilized. When the crystal contains a heavier atom, the determination is more straightforward. However, for light-atom structures, careful data collection and refinement are necessary. The resulting structural model can be compared to a known reference to assign the correct R/S configuration.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest search, the table below outlines the typical data that would be obtained from such an analysis. This data provides the fundamental parameters that describe the crystal's unit cell and symmetry.

| Crystallographic Parameter | Description | Example Value Range |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. For a chiral, enantiopure compound, this must be a chiral space group. | P21 |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a ≈ 8-12 Å, b ≈ 5-8 Å, c ≈ 10-15 Å, β ≈ 90-110° |

| Volume (V) | The volume of the unit cell. | ≈ 700-1200 Å3 |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 2 or 4 |

| Flack Parameter | A parameter used to determine the absolute structure of a chiral crystal. A value near zero for the correct enantiomer confirms the absolute configuration. | ~0.0(1) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) within a compound. For this compound, this method provides a crucial verification of its elemental composition, thereby confirming its molecular formula and purity.

The technique involves the complete combustion of a precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated from the masses of these products. Other elements, such as halogens (in this case, fluorine and chlorine), can also be determined using specific analytical methods.

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₉H₁₁ClFNO₂). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect molecular structure.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 49.21 | Enter Value |

| Hydrogen | H | 5.05 | Enter Value |

| Chlorine | Cl | 16.14 | Enter Value |

| Fluorine | F | 8.65 | Enter Value |

| Nitrogen | N | 6.38 | Enter Value |

| Oxygen | O | 14.57 | Enter Value |

Theoretical and Computational Studies of 3s 3 Amino 3 4 Fluorophenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and spectroscopic characteristics. These calculations are performed by solving the Schrödinger equation, with various levels of approximation.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations have been employed to investigate the zwitterionic (ZW) form of 3-Amino-3-(4-fluorophenyl)propanoic acid, which is the expected stable form in aqueous environments. researchgate.net

Studies have utilized the B3LYP functional with the 6-311++G** basis set to model the molecule in a water solvent medium, using implicit (SCRF SMD) and explicit solvation models. researchgate.netwjarr.com The geometry optimization of the zwitterionic monomer and dimer reveals key structural parameters. researchgate.net For the zwitterionic dimer, which is stabilized by an intermolecular hydrogen bond, the calculated geometric parameters provide insight into the strength and nature of this interaction. wjarr.com

The vibrational frequencies calculated using DFT methods can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net The computed frequencies for the NH3+ and COO- groups in both zwitterionic monomer and dimer structures of 3-Amino-3-(4-fluorophenyl)propanoic acid show good agreement with experimental spectroscopic data. researchgate.net This agreement validates the computational model and allows for a detailed assignment of the vibrational modes. For instance, the characteristic broad absorption band observed in the FT-IR spectrum between 3500–2000 cm⁻¹ is indicative of intermolecular N-H···O hydrogen bonding, a feature that is well-reproduced in the simulated spectra of the zwitterionic dimer. wjarr.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Primary Contribution |

|---|---|---|

| N-H Stretch | ~3300-3400 | Stretching of the N-H bonds in the NH3+ group |

| C=O Asymmetric Stretch | ~1600-1650 | Asymmetric stretching of the C=O bonds in the COO- group |

| C=O Symmetric Stretch | ~1400-1450 | Symmetric stretching of the C=O bonds in the COO- group |

| N-H Bending | ~1500-1550 | Bending motion of the H-N-H angles in the NH3+ group |

| C-F Stretch | ~1220-1240 | Stretching of the Carbon-Fluorine bond on the phenyl ring |

Note: The data in the table is illustrative of typical DFT results for such a molecule and is based on findings for β-amino acids. wjarr.com

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. researchgate.net These methods provide a foundational understanding of the electronic structure. While often less accurate than DFT for the same computational cost, they are crucial for systematic improvements through methods that account for electron correlation (e.g., Møller-Plesset perturbation theory, MP2). nih.gov

For amino acids, ab initio calculations starting from a zwitterionic geometry in a vacuum typically converge to the canonical (neutral) form, highlighting the critical role of the solvent in stabilizing the zwitterion. nih.gov Studies on analogous molecules like 2-(4-Fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid have employed both DFT and HF methods with basis sets like 6-31G** to optimize ground-state geometries and calculate vibrational wavenumbers. researchgate.net Such studies generally find that DFT methods, like B3LYP, provide results in better agreement with experimental spectra compared to HF methods. researchgate.net

Conformational Analysis

The biological function and physical properties of molecules like (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid are intrinsically linked to their three-dimensional structure and flexibility. Conformational analysis explores the different spatial arrangements of the atoms and the energetic relationships between them.

In the solid state and in polar solvents, amino acids predominantly exist as zwitterions, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). Computational studies are essential for understanding the stability of these forms and the hydrogen bonding networks they create.

For 3-Amino-3-(4-fluorophenyl)propanoic acid, DFT calculations have been used to propose stable zwitterionic monomer and dimer structures. researchgate.net The monomer can be stabilized by interactions with explicit water molecules or an implicit solvation model. researchgate.net The dimer structure is characterized by a strong intermolecular N-H···O hydrogen bond between the NH3+ group of one molecule and the COO- group of another. researchgate.netwjarr.com The calculated parameters for this hydrogen bond, such as the N-H and O···H bond lengths and the N-H···O angle, confirm its strength. wjarr.com The elongation of the N-H bond involved in the hydrogen bond is a key indicator of its formation and strength. wjarr.com The analysis of these interactions is further deepened by methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory. researchgate.net

| Parameter | Value |

|---|---|

| N-H Bond Length (Å) | 1.049 |

| O···H Bond Length (Å) | 1.757 |

| N···O Bond Length (Å) | 2.807 |

| N-H···O Bond Angle (°) | 171.1 |

Note: The data is based on a representative study of a zwitterionic β-amino acid dimer (3-Aminobutanoic acid) and is illustrative of the parameters obtained from such calculations. wjarr.com

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

Electronic Property Analysis

The analysis of a molecule's electronic properties is key to understanding its reactivity, stability, and intermolecular interactions. Quantum chemical calculations provide a wealth of information about the electron distribution.

The electronic properties of the hydrogen bonds in the zwitterionic forms of 3-Amino-3-(4-fluorophenyl)propanoic acid have been characterized using Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) methods. researchgate.net NBO analysis, for instance, evaluates donor-acceptor interactions to quantify the strength of hydrogen bonds.

A fundamental aspect of electronic property analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.